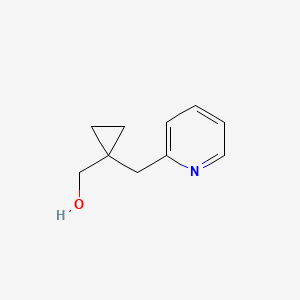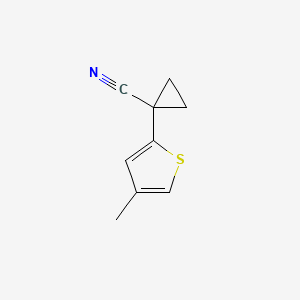
1-(4-Methyl-2-thienyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to a thiophene ring substituted with a methyl group at the 4-position and a nitrile group at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Métodos De Preparación
The synthesis of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable thiophene derivative. The reaction conditions typically include the use of a strong base and a halogenated cyclopropane precursor. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The cyclopropane ring imparts conformational rigidity, which can enhance the compound’s binding affinity to its targets. The thiophene ring’s electronic properties also play a crucial role in its activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
1-(4-Methylthiophen-2-yl)cyclopropane-1-carbonitrile can be compared with other thiophene derivatives and cyclopropane-containing compounds. Similar compounds include:
Thiophene derivatives: Such as 2,5-dimethylthiophene and 2,3,4-trisubstituted thiophenes, which have diverse biological activities.
Cyclopropane-containing compounds: Such as cyclopropane carboxylic acids and cyclopropane amines, which are known for their conformational rigidity and metabolic stability
The uniqueness of 1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile lies in its combined structural features, which offer a balance of electronic properties and conformational stability, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H9NS |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
1-(4-methylthiophen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9NS/c1-7-4-8(11-5-7)9(6-10)2-3-9/h4-5H,2-3H2,1H3 |
Clave InChI |
DEFDFIWWPFIIAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


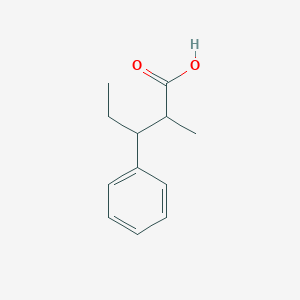
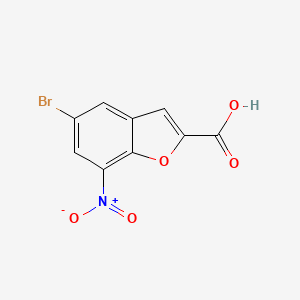
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
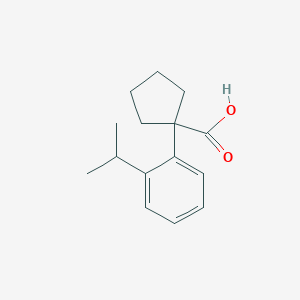

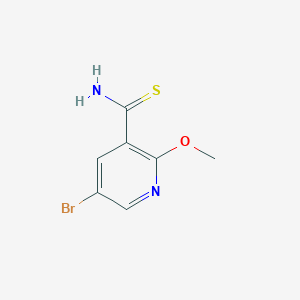
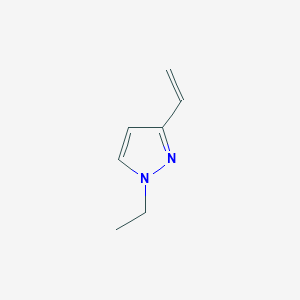


![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)

![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)

